

Technical Guide: 2-Butenedioic Acid-d2 in Quantitative Bioanalysis and Drug Development

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Compound of Interest

Compound Name: 2-Butenedioic acid-d2

Cat. No.: B14116930

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Executive Summary

In the high-stakes environment of drug development and metabolic profiling, **2-Butenedioic acid-d2** serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS). It exists primarily as two geometric isomers: Fumaric acid-2,3-d2 (trans) and Maleic acid-2,3-d2 (cis).

This guide provides a definitive technical breakdown of these isotopologues, focusing on their molecular weight calculations, isotopic purity assessment, and their deployment in LC-MS/MS bioanalysis. It addresses the specific challenges of Hydrogen/Deuterium (H/D) exchange and outlines self-validating protocols for their use as internal standards.

Chemical Identity and Isomerism

The term "**2-Butenedioic acid-d2**" is chemically ambiguous without specifying stereochemistry. In drug development, Fumaric acid is the more common target (e.g., as a metabolite of dimethyl fumarate in Multiple Sclerosis therapies), while Maleic acid often appears as a counter-ion in salt forms of Active Pharmaceutical Ingredients (APIs).

Comparative Identity Table[1]

Parameter	Fumaric Acid-2,3-d2	Maleic Acid-2,3-d2
Stereochemistry	Trans (E-isomer)	Cis (Z-isomer)
CAS Number	24461-32-3	24461-33-4
Chemical Formula		
Label Position	C2, C3 (Vinyllic positions)	C2, C3 (Vinyllic positions)
Solubility (Water)	Low (~6.3 g/L)	High (~780 g/L)
Primary Use	Bioanalysis of Fumarate drugs	Polymer chemistry, API counter-ion



Critical Technical Note: The deuterium labels are placed on the carbon backbone (C2 and C3).

[1] Deuterium placed on the carboxylic acid groups (

) would exchange instantaneously with water, rendering the label useless for bioanalysis in aqueous media .

Molecular Weight and Isotopic Calculations

Precise mass spectrometry relies on the distinction between Nominal Mass, Monoisotopic Mass, and Average Mass. For d2-labeled compounds, the mass shift is calculated based on the substitution of two Protons (

) with two Deuteriums (

or

).

Mass Calculation Logic[1]

- Mass of

: 1.00783 Da

- Mass of

(D): 2.01410 Da

- Mass Shift (

):

Mass Spectrometry Parameters

Compound	Nominal Mass	Monoisotopic Mass ()	Average Molecular Weight
Unlabeled ()	116 Da	116.0110 Da	116.072 g/mol
Labeled ()	118 Da	118.0235 Da	118.084 g/mol

Application in MS: In a typical Triple Quadrupole (QqQ) MRM transition, the precursor ion for the unlabeled acid (negative mode,

) is 115.0, while the d2-standard will be 117.0.

Determining Isotopic Purity

Isotopic purity is defined as the enrichment level (Atom % D) and the absence of unlabeled (

) or mono-labeled (

) isotopologues. High isotopic purity (

) is essential to prevent "cross-talk" or interference in the unlabeled analyte channel.[1]

Protocol: Orthogonal Purity Assessment

To validate a batch of **2-Butenedioic acid-d2**, use this two-step workflow combining qNMR and Mass Spectrometry.

Step 1: qNMR (Quantitative Nuclear Magnetic Resonance)[1][2][3]

- Objective: Confirm the absence of vinylic protons (at C2/C3).
- Method: Dissolve sample in

or

.
- Observation: The unlabeled alkene singlet (approx.[1] 6.83 ppm for Fumaric, 6.29 ppm for Maleic) should be absent or below the limit of integration relative to an internal standard (e.g., Maleic Acid for Fumaric analysis, or TMSP).
- Causality: Since C-H protons do not exchange with solvent, any signal at the alkene shift indicates incomplete deuteration during synthesis .

Step 2: High-Resolution Mass Spectrometry (HRMS)

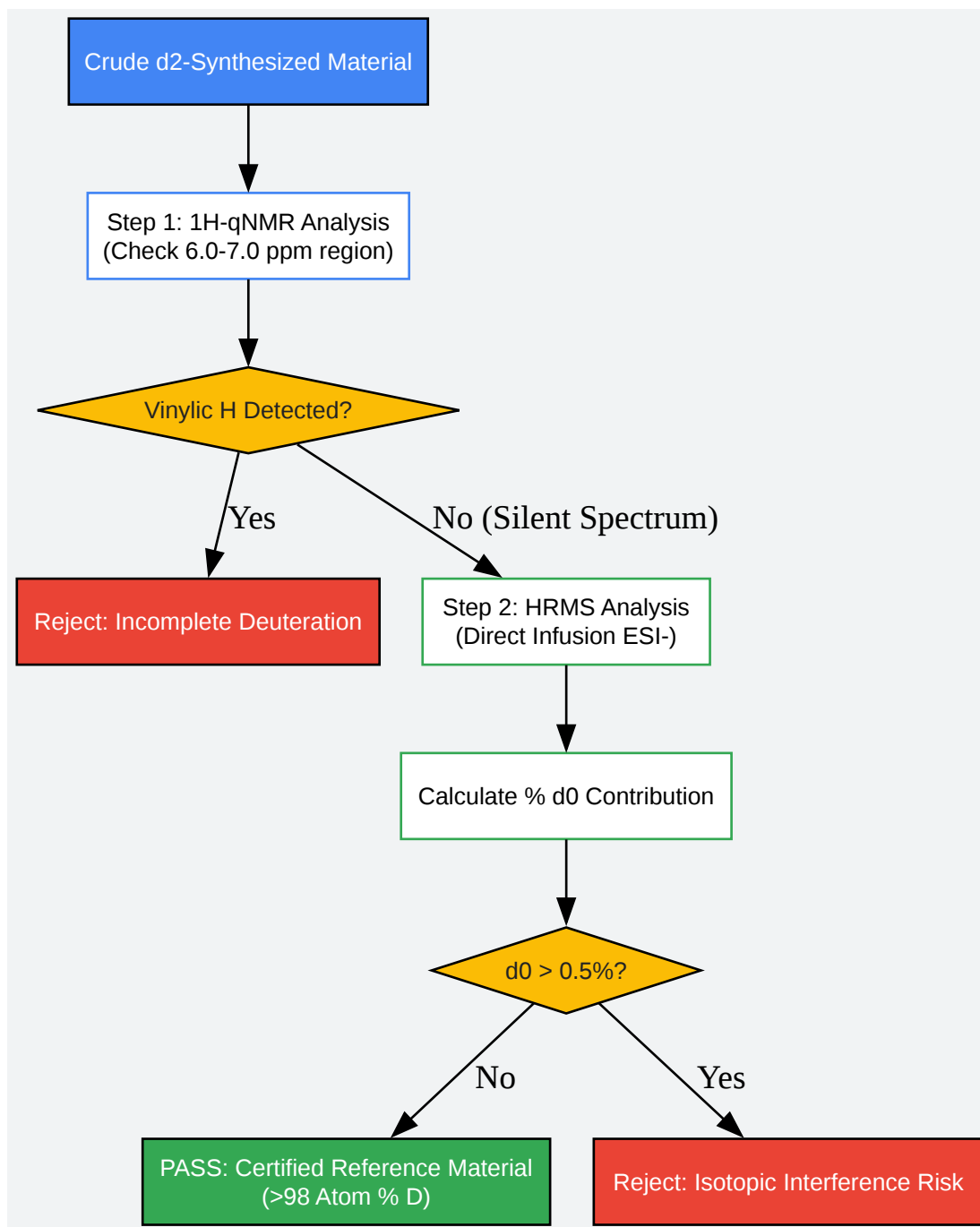
- Objective: Quantify the

contribution.
- Method: Direct infusion ESI-MS (Negative Mode).
- Calculation:
- Acceptance Criteria: Contribution of

to the analyte channel should be

of the IS response .[1]

Workflow Diagram: Purity Validation



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Figure 1: Self-validating workflow for confirming isotopic purity of d₂-labeled acids.

Applications in Drug Development (Bioanalysis)

In regulated bioanalysis (FDA/EMA guidelines), Fumaric acid-d₂ is the gold standard Internal Standard (IS) for quantifying fumarate metabolites.

The "Carrier Effect" and Matrix Matching

Using a structural analog (e.g., Maleic acid) to quantify Fumaric acid is risky due to different retention times and ionization efficiencies.[1] A deuterated IS (Fumaric acid-d2) co-elutes with the analyte, correcting for:

- Matrix Effects: Ion suppression/enhancement at that specific retention time.
- Extraction Efficiency: Losses during protein precipitation or SPE.

Experimental Protocol: LC-MS/MS with d2-IS

Pre-requisite: Ensure the d2-IS stock solution is prepared in a solvent that prevents precipitation (e.g., 50:50 Methanol:Water).

- Stock Prep: Dissolve Fumaric acid-d2 to 1 mg/mL in MeOH:Water (50:50).
- Working IS Solution: Dilute to ~500 ng/mL in Water (this is the "Spiking Solution").
- Sample Processing:
 - Aliquot 50
Plasma/Matrix.
 - Add 10
Working IS Solution (d2).
 - Add 200
Acetonitrile (Protein Precipitation).
 - Vortex (1 min) -> Centrifuge (10 min @ 4000g).
- Analysis: Inject Supernatant onto C18 Column.
 - Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
 - Transition: Monitor 115.0 (Analyte) and 117.0 (IS).

Workflow Diagram: Bioanalytical Method



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Figure 2: LC-MS/MS workflow demonstrating the integration of the d2-IS for matrix correction.

Handling and Stability

To maintain the integrity of **2-Butenedioic acid-d2**, researchers must adhere to specific handling rules derived from its chemical properties.

The H/D Exchange Trap

While the C-D bonds on the backbone are stable, the carboxylic acid protons (COOH) are labile.[1]

- Do NOT store the standard in deuterated solvents (like D_2O) for long periods if you intend to use it for applications relying on the carboxyl mass, although for standard bioanalysis (measuring the backbone), this is less critical.[1]
- DO expect the molecular weight to shift transiently if dissolved in D_2O due to carboxyl exchange (H/D exchange), but this reverses instantly upon introduction to aqueous LC mobile phases.[1]
- Storage: Store solid material at room temperature, desiccated. Solutions should be kept at 4°C.

References

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- FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022). [4] U.S. Food and Drug Administration. [4][5][6][7] [[Link](#)]
- PubChem. Maleic Acid-2,3-d2 Compound Summary. National Library of Medicine. [[Link](#)]

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